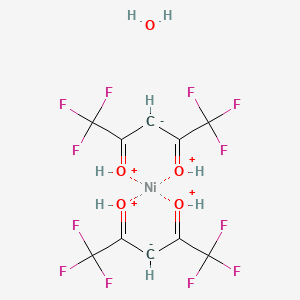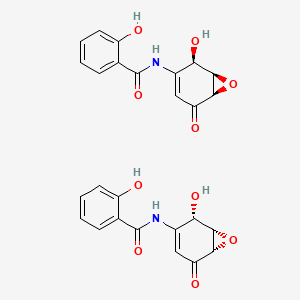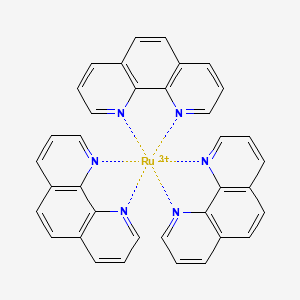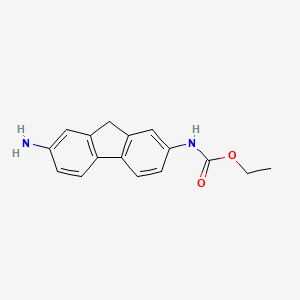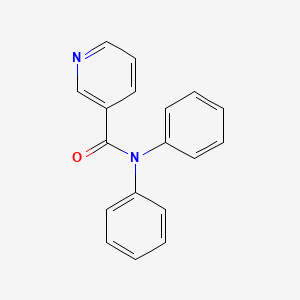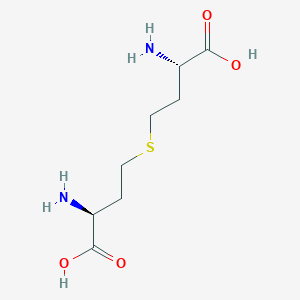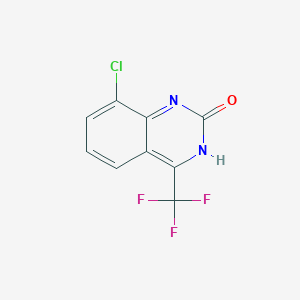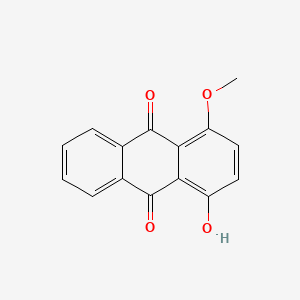
6,6'-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two oxazoline rings and a bipyridine core, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids under acidic conditions.
Coupling with Bipyridine: The oxazoline intermediates are then coupled with a bipyridine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve the overall efficiency of the process.
化学反应分析
Types of Reactions
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols.
科学研究应用
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core and the oxygen atoms in the oxazoline rings. This coordination can stabilize metal ions in specific oxidation states and geometries, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler analog without the oxazoline rings, commonly used as a ligand in coordination chemistry.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with bulky tert-butyl groups that provide steric hindrance and influence the coordination environment.
6,6’-Dimethyl-2,2’-bipyridine: A compound with methyl groups at the 6,6’ positions, affecting the electronic properties of the bipyridine core.
Uniqueness
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is unique due to the presence of the oxazoline rings, which provide additional coordination sites and influence the overall geometry and reactivity of the metal complexes formed. This makes it a versatile ligand for various applications in catalysis and material science.
属性
分子式 |
C28H38N4O2 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
(4S)-4-propan-2-yl-2-[2-[6-[6-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]pyridin-2-yl]pyridin-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H38N4O2/c1-17(2)21-15-33-25(31-21)27(5,6)23-13-9-11-19(29-23)20-12-10-14-24(30-20)28(7,8)26-32-22(16-34-26)18(3)4/h9-14,17-18,21-22H,15-16H2,1-8H3/t21-,22-/m1/s1 |
InChI 键 |
FNDWKYXYVBLTOP-FGZHOGPDSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=N[C@H](CO4)C(C)C |
规范 SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=NC(CO4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


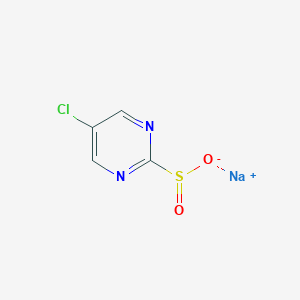
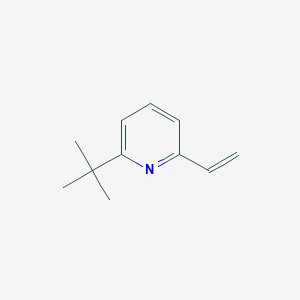
![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
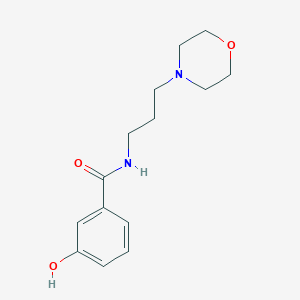
![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
